molecular formula C10H13ClO2 B8463915 1-(2-Methoxyphenyl)-3-chloro-2-propanol

1-(2-Methoxyphenyl)-3-chloro-2-propanol

Cat. No.: B8463915
M. Wt: 200.66 g/mol
InChI Key: YLWMOTAVTBVYKO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-chloro-2-propanol (C₁₀H₁₃ClO₂, molecular weight 212.66 g/mol) is a chloro-propanol derivative featuring a 2-methoxyphenyl substituent. The compound combines an aromatic methoxy group with a chlorinated propanol chain, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure allows for diverse reactivity, including hydrogen bonding (via the hydroxyl and methoxy groups) and nucleophilic substitution (via the chloro group) .

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

1-chloro-3-(2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13ClO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5,9,12H,6-7H2,1H3

InChI Key

YLWMOTAVTBVYKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(CCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

1-(2',3',6'-Trimethylphenyl)-3-chloro-2-propanol ()
  • Structural Difference : Replaces the 2-methoxyphenyl group with a trimethylphenyl ring.
  • Impact :
    • Reactivity : Methyl groups (electron-donating) reduce the aromatic ring’s electron density compared to the methoxy group (stronger electron-donating). This alters electrophilic substitution patterns.
    • Physical Properties : Trimethyl groups increase hydrophobicity, reducing solubility in polar solvents compared to the methoxyphenyl analogue.
  • Application : Used in synthesizing α-chloroketones via CrO₃ oxidation, a pathway less feasible for the methoxyphenyl derivative due to competing hydrogen bonding .
1-(3-Chloro-2-methylphenyl)-1-propanol ()
  • Structural Difference : Chloro and methyl groups at the 3- and 2-positions of the phenyl ring.
  • Impact :
    • Electronic Effects : The chloro group (electron-withdrawing) and methyl group (electron-donating) create a polarized aromatic system, contrasting with the uniformly electron-rich 2-methoxyphenyl group.
    • Synthesis : Requires regioselective substitution, whereas the methoxyphenyl derivative benefits from the methoxy group’s directing effects .

Aliphatic Analogues

3-Chloro-1-methoxy-2-propanol ()
  • Structural Difference: Lacks the aromatic ring, featuring a simple methoxy-chloro-propanol chain.
  • Impact :
    • Reactivity : The absence of an aromatic ring eliminates π-π interactions, reducing thermal stability.
    • Physical Properties : Lower melting point (liquid at room temperature vs. solid for aromatic derivatives) due to weaker intermolecular forces .

Functional Group Variations

1-(2-Methoxyphenyl)-3-buten-1-ol ()
  • Structural Difference: Replaces the chloro-propanol chain with a butenol group.
  • Impact: Reactivity: The double bond in butenol enables addition reactions (e.g., hydrogenation), whereas the chloro group in 1-(2-Methoxyphenyl)-3-chloro-2-propanol facilitates nucleophilic substitution. Biological Activity: Butenol derivatives may exhibit different pharmacokinetics due to altered metabolic pathways .
1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one ()
  • Structural Difference : Features a ketone group instead of a secondary alcohol.
  • Impact: Physical Properties: Higher melting point (predicted 297°C) due to ketone crystallinity vs. the alcohol’s hydrogen bonding. Reactivity: Ketones undergo condensation reactions, while the propanol derivative participates in esterification or ether formation .

Physicochemical Properties and Reactivity

Table 1: Key Properties of 1-(2-Methoxyphenyl)-3-chloro-2-propanol and Analogues

Compound Molecular Formula Melting Point (°C) Key Reactivity
1-(2-Methoxyphenyl)-3-chloro-2-propanol C₁₀H₁₃ClO₂ Not reported Nucleophilic substitution (Cl), hydrogen bonding (OH, OCH₃)
1-(2',3',6'-Trimethylphenyl)-3-chloro-2-propanol C₁₂H₁₅ClO Not reported Oxidation to α-chloroketones, reduced solubility
3-Chloro-1-methoxy-2-propanol C₄H₉ClO₂ Liquid Etherification, limited thermal stability
1-(3-Chloro-2-methylphenyl)-1-propanol C₁₀H₁₃ClO Not reported Electrophilic substitution at para position to methyl group

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